7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione
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Overview
Description
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromo-1-methyl-1H-benzo[d]imidazole with sulfur sources under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Mercaptoimidazole: Contains a thiol group instead of a thione group.
7-Bromo-1H-benzo[d]imidazole: Lacks the methyl and thione groups but shares the bromine substitution.
Uniqueness
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7BrN2S |
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Molecular Weight |
243.13 g/mol |
IUPAC Name |
4-bromo-3-methyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C8H7BrN2S/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) |
InChI Key |
RLCZALMMQOIOTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)NC1=S |
Origin of Product |
United States |
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